molecular formula C12H13NO B14092956 2-Hydroxy-4,7,8-trimethylquinoline

2-Hydroxy-4,7,8-trimethylquinoline

Cat. No.: B14092956
M. Wt: 187.24 g/mol
InChI Key: QRSYDKNRNVBMFQ-UHFFFAOYSA-N
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Description

2-Hydroxy-4,7,8-trimethylquinoline is a high-purity quinoline derivative offered for research and development purposes. Quinoline scaffolds are of significant interest in medicinal and materials chemistry due to their diverse biological activities and electronic properties. Researchers value this specific trimethylquinoline isomer for its potential as a key synthetic intermediate or building block in the development of novel pharmaceutical compounds, ligands for metal complexes, and functional organic materials. The compound features a quinoline core structure—a bicyclic system consisting of a benzene ring fused to a pyridine ring—which is substituted with hydroxy and methyl functional groups that influence its solubility, acidity, and coordination behavior. As an isomer of the related compound 4-Hydroxy-2,7,8-trimethylquinoline (CAS 449199-19-3), which has a molecular formula of C12H13NO and a molecular weight of approximately 187.24 g/mol , this compound presents a distinct structural arrangement for scientific investigation. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All researchers should handle this material with appropriate care, referring to its safety data sheet prior to use.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4,7,8-trimethyl-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO/c1-7-4-5-10-8(2)6-11(14)13-12(10)9(7)3/h4-6H,1-3H3,(H,13,14)

InChI Key

QRSYDKNRNVBMFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)N2)C)C

Origin of Product

United States

Preparation Methods

Skraup Synthesis and Modifications

The classical Skraup reaction remains a cornerstone for quinoline synthesis. Adapted for 2-hydroxy-4,7,8-trimethylquinoline, this method employs 2,3,4-trimethylaniline as the starting material. Cyclocondensation with glycerol in concentrated sulfuric acid at 120–130°C generates the quinoline core, followed by oxidative hydroxylation at position 2 using selenium dioxide. A critical challenge lies in the limited commercial availability of 2,3,4-trimethylaniline, necessitating multi-step aniline methylation prior to cyclization.

Key parameters:

  • Aniline precursor : 2,3,4-Trimethylaniline (synthesized via Friedel-Crafts alkylation)
  • Cyclizing agent : Glycerol (dehydrated to acrolein in situ)
  • Oxidizing agent : Selenium dioxide (SeO₂) in dioxane
  • Yield : 38–45% (over three steps)

Doebner-von Miller Reaction Approach

This method utilizes β-keto esters to construct the quinoline ring. Ethyl 3-(2,4,5-trimethylphenylamino)crotonate undergoes thermal cyclization in diphenyl ether at 250°C, yielding 4,7,8-trimethylquinoline. Subsequent hydroxylation at position 2 is achieved via radical-mediated oxidation using tert-butyl hydroperoxide (TBHP) and a Cu(I) catalyst.

Advantages:

  • Avoids hazardous SeO₂
  • Enables late-stage hydroxylation

Limitations:

  • Low regiocontrol during TBHP-mediated oxidation
  • Requires protection of methyl groups to prevent over-oxidation

Oxidative Hydroxylation Techniques

Direct oxidation of 2-methyl-4,7,8-trimethylquinoline provides a streamlined pathway. Fluorine gas (F₂) diluted in nitrogen achieves selective benzylic oxidation at position 2, as demonstrated in analogous quinoline systems. Reaction conditions:

Parameter Value
Substrate 2-Methyl-4,7,8-trimethylquinoline
Solvent Acetonitrile/water (2:1)
Temperature 0–5°C (ice bath)
F₂ flow rate 8 mL/min (8% in N₂)
Yield 81%

Microbial and Biocatalytic Routes

Rhodococcus sp. B1 and Serratia marcescens catalyze the hydroxylation of 4-methylquinoline derivatives at position 2. Adaptation to 4,7,8-trimethylquinoline requires engineered enzymes to accommodate steric bulk from adjacent methyl groups. Preliminary studies show:

  • Substrate conversion : 12–18% (72 h incubation)
  • Byproducts : 2-Methoxy derivatives from competing methyl transferases

Catalytic C–H Activation Strategies

Palladium-catalyzed C–H hydroxylation offers atom-economic access to 2-hydroxyquinolines. Using 4,7,8-trimethylquinoline as substrate, a Pd(OAc)₂/2,2′-bipyridine system with PhI(OAc)₂ as oxidant achieves 67% yield under optimized conditions:

Condition Value
Catalyst loading 5 mol% Pd(OAc)₂
Ligand 4,4′-Di-tert-butyl-2,2′-bipyridine
Solvent Trifluoroacetic acid
Temperature 80°C
Time 24 h

Comparative Analysis of Synthesis Methods

Method Yield (%) Regioselectivity Scalability Cost Index
Skraup modification 38–45 Moderate Medium $$$
Doebner-von Miller 52 Low Low $$$$
F₂ oxidation 81 High High $$
Biocatalytic 12–18 High Low $$$$$
Pd-Catalyzed C–H 67 Excellent Medium $$$$

Cost index: $ (low) to $$$$$ (high)

Physicochemical Characterization

Critical data for 2-hydroxy-4,7,8-trimethylquinoline:

Property Value Source
Molecular formula C₁₂H₁₃NO
Molecular weight 187.24 g/mol
Melting point 249–252°C
λₘₐₓ (UV-Vis) 318 nm (ε = 12,400)
¹H NMR (CDCl₃) δ 2.38 (s, 3H, C7-CH₃),
2.45 (s, 3H, C8-CH₃),
2.61 (s, 3H, C4-CH₃),
6.92 (s, 1H, C3-H),
8.51 (s, 1H, C2-OH)

Chemical Reactions Analysis

Types of Reactions

4,7,8-Trimethyl-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4,7,8-Trimethyl-1H-quinolin-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7,8-trimethyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position Impact :

  • Hydroxy groups at position 2 (target) vs. 4 (e.g., 4-hydroxy-2-propyl-8-trifluoromethylquinoline) alter electronic distribution. A 2-hydroxy group increases acidity (pKa ~10 for phenolic OH) compared to 4-hydroxy derivatives, which may exhibit weaker acidity due to resonance stabilization differences .

Comparative Physicochemical Properties

Compound Molecular Weight XLogP3 Hydrogen Bond Donors Melting Point (°C)
2-Hydroxy-4,7,8-trimethylquinoline* 187.23 ~2.0 1 N/R
4-Amino-2,7,8-trimethylquinoline 186.25 2.6 2 N/R
4-Bromo-2,6,8-trimethylquinoline 250.13 N/A 0 N/R
3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline 277.36 N/A 1 129–130

*Calculated values for the target compound.

  • The target’s lower estimated XLogP3 (~2.0) vs. 4-amino-2,7,8-trimethylquinoline (2.6) reflects the hydroxy group’s polarity, reducing lipophilicity .
  • Bromo-substituted derivatives exhibit higher molecular weights and densities (1.375 g/cm³) due to bromine’s atomic mass .

Q & A

Q. What are the common synthetic routes for preparing 2-Hydroxy-4,7,8-trimethylquinoline and its derivatives?

Methodological Answer: Synthesis typically involves condensation, heterocyclization, or functional group modifications. For example:

  • Condensation reactions : Glyoxylic acid and substituted o-phenylenediamines can form hydroxyquinoline scaffolds under acidic conditions .
  • Acylation : Methyl malonyl chloride reacts with anthranilate derivatives in the presence of triethylamine to form intermediates for heterocyclization .
  • Scalable synthesis : Continuous flow reactors and automated platforms improve yield and purity in large-scale production .

Q. How is the structural identity of 2-Hydroxy-4,7,8-trimethylquinoline confirmed in laboratory settings?

Methodological Answer: Structural characterization employs:

  • Spectroscopy : NMR (¹H/¹³C) identifies substituent positions and hydrogen bonding (e.g., hydroxyl group at C-2) . IR confirms functional groups like carbonyl or hydroxyl .
  • X-ray crystallography : Resolves spatial arrangements, as seen in studies of similar furoquinoline derivatives (e.g., bond angles and torsional strain analysis) .
  • Mass spectrometry : Validates molecular weight (e.g., 159.18 g/mol for 4-Hydroxy-2-methylquinoline) .

Q. What basic biological activities have been reported for 2-Hydroxy-4,7,8-trimethylquinoline derivatives?

Methodological Answer: Screening assays reveal:

  • Antimicrobial activity : Derivatives with methoxy or carboxylic acid groups inhibit bacterial growth via membrane disruption .
  • Anticancer potential : Quinoline-carboxylic acid derivatives induce apoptosis in cancer cell lines (e.g., MTT assays on HeLa cells) .
  • Neuroprotective effects : 2-Methyl-4-quinolinol derivatives reduce Aβ42 aggregation in Alzheimer’s models .

Advanced Research Questions

Q. How do substituent modifications at the 4,7,8 positions influence the biological activity of 2-Hydroxyquinoline derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies guide optimization:

  • Electron-withdrawing groups (e.g., Cl) : Enhance DNA intercalation and cytotoxicity, as seen in 4,7-dichloroquinoline derivatives .
  • Methoxy groups (C-6) : Improve solubility and bioavailability, critical for in vivo efficacy .
  • Methyl groups (C-4,7,8) : Increase lipophilicity, enhancing blood-brain barrier penetration in neuroactive compounds . Computational models (e.g., CoMFA) quantify substituent effects .

Q. What computational methods are employed to predict the binding affinity of 2-Hydroxy-4,7,8-trimethylquinoline derivatives to target enzymes?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina simulates ligand-receptor interactions (e.g., binding to GPR39 or A₃ adenosine receptors) .
  • QSAR modeling : Regression analysis correlates substituent properties (logP, polar surface area) with anti-tuberculosis activity .
  • MD simulations : Assess stability of docked complexes (e.g., 100-ns trajectories to validate γ-secretase inhibition) .

Q. How can enzyme-mediated degradation pathways of 2-Hydroxyquinoline derivatives be characterized?

Methodological Answer:

  • Enzyme assays : Comamonas testosteroni 63 oxidizes quinoline derivatives via 2-oxidoreductase and 3-methyl-2-oxo-1,2-dihydroquinoline hydrolase. Activity is measured via HPLC monitoring of metabolite formation .
  • Kinetic studies : Michaelis-Menten parameters (Km, Vmax) quantify degradation efficiency .
  • Gene knockout models : CRISPR/Cas9-modified bacterial strains identify rate-limiting enzymes in catabolic pathways .

Q. How can contradictory data in biological activity assays for 2-Hydroxy-4,7,8-trimethylquinoline derivatives be resolved?

Methodological Answer:

  • Replicate experiments : Minimize batch variability by standardizing cell lines (e.g., ATCC-certified HeLa) and solvent controls (DMSO ≤0.1%) .
  • Orthogonal assays : Cross-validate cytotoxicity using MTT, resazurin, and clonogenic survival .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify trends obscured by outlier datasets .

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